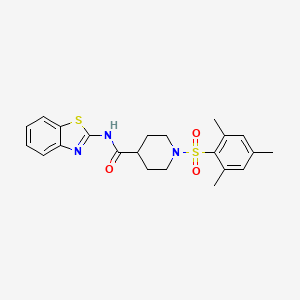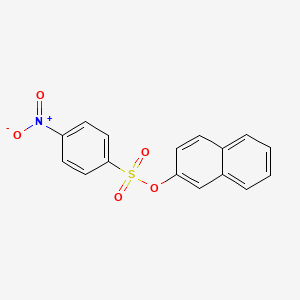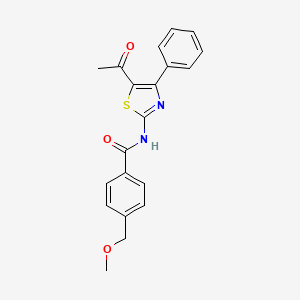
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate, also known as PTMDCP, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a tetrazole ring and a pyrrole ring, which makes it an interesting molecule for the development of new drugs and materials.
Mechanism of Action
The mechanism of action of (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells, leading to the observed biological effects. For example, (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.
Biochemical and Physiological Effects
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has also been shown to have antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One advantage of (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is its relatively simple synthesis method, which makes it readily available for scientific research. However, its low solubility in water and other solvents may limit its use in certain experiments. In addition, the lack of understanding of its mechanism of action may hinder its development as a drug candidate.
Future Directions
There are several future directions for the research on (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its biological effects and potential applications. Another direction is to optimize its chemical structure to improve its solubility and potency. (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate can also be used as a building block for the synthesis of new materials with specific properties. Finally, (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate can be tested in animal models to evaluate its efficacy and safety as a potential drug candidate.
Conclusion
In conclusion, (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is a heterocyclic compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been reported to have anti-cancer, anti-inflammatory, and anti-microbial activities. However, its mechanism of action is not well understood, and its low solubility may limit its use in certain experiments. Future research on (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate should focus on identifying its molecular targets, optimizing its chemical structure, and evaluating its efficacy and safety in animal models.
Synthesis Methods
The synthesis of (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with (1-phenyltetrazol-5-yl)methanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate as a white crystalline solid with a melting point of 204-206°C.
Scientific Research Applications
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has potential applications in scientific research, particularly in the fields of medicinal chemistry and material science. It has been reported to have anti-cancer, anti-inflammatory, and anti-microbial activities, which makes it a promising candidate for the development of new drugs. (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has also been used as a building block for the synthesis of novel materials such as polymers and dendrimers.
properties
IUPAC Name |
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2/c14-9-6-10(16-12(9)15)13(21)22-7-11-17-18-19-20(11)8-4-2-1-3-5-8/h1-6,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNKKSWFWMODJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)COC(=O)C3=CC(=C(N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)

![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea](/img/structure/B7537423.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)


![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)

![3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)

